molecular formula C15H15ClN2O4S B2622525 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea CAS No. 2034599-99-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea

Cat. No. B2622525
CAS RN: 2034599-99-8
M. Wt: 354.81
InChI Key: SRZIQGOLJQYMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea, also known as BCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Mechanism of Action

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways. The precise mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea binds to PTPs is still under investigation, but it is thought to involve interactions with key amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific signaling pathway being modulated. For example, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea has been shown to inhibit the proliferation of cancer cells by activating the p38 MAPK pathway, which leads to cell cycle arrest and apoptosis. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea has also been shown to modulate the activity of the insulin signaling pathway, which could have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea in lab experiments is its specificity for PTPs. This makes it a valuable tool for studying the role of PTPs in various signaling pathways. However, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea also has some limitations. For example, it may not be suitable for studying the effects of PTPs on membrane-bound proteins, as it is a cell-permeable compound. Additionally, the inhibitory effect of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea on PTPs may be reversible, which could complicate data interpretation.

Future Directions

There are many potential future directions for research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea. One area of focus could be the development of more potent and selective PTP inhibitors based on the structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea. Another area of focus could be the use of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea in combination with other compounds to modulate the activity of multiple signaling pathways simultaneously. Additionally, further research is needed to elucidate the precise mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea binds to PTPs and to identify the specific amino acid residues involved in this interaction. Overall, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is a valuable tool for studying the molecular mechanisms underlying various diseases and has the potential to lead to the development of new therapeutics.

Synthesis Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea involves a multi-step process that starts with the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine. This reaction produces an intermediate compound, which is then treated with isocyanate to form the final product, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea. The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research applications.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its ability to inhibit PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting PTPs, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea can modulate the activity of various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. This makes 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea a potentially valuable tool for studying the molecular mechanisms underlying various diseases, such as cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-20-12(13-4-5-14(16)23-13)7-17-15(19)18-9-2-3-10-11(6-9)22-8-21-10/h2-6,12H,7-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIQGOLJQYMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.